molecular formula C14H27ClN2O3 B2416423 tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride CAS No. 2193064-50-3

tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride

Cat. No.: B2416423
CAS No.: 2193064-50-3
M. Wt: 306.83
InChI Key: GQEKARRUDXKFTM-UHFFFAOYSA-N
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Description

tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride is a chemical compound with the molecular formula C14H26N2O3·HCl. It is known for its unique spirocyclic structure, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.

Properties

IUPAC Name

tert-butyl N-(1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3.ClH/c1-13(2,3)19-12(17)16-11-4-9-18-14(10-11)5-7-15-8-6-14;/h11,15H,4-10H2,1-3H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEKARRUDXKFTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOC2(C1)CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst for olefin metathesis, although this approach can be complex and expensive .

Industrial Production Methods

the Prins cyclization reaction remains a key synthetic route due to its efficiency in constructing the spirocyclic scaffold .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield alcohols or ketones, while reduction reactions can produce alkanes or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the carbamate moiety, similar to tert-butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride, exhibit significant anticancer properties. For instance, derivatives of carbamates have shown efficacy against various cancer cell lines, suggesting that this compound could be evaluated for its potential as an anticancer agent .

Neuroprotective Effects

Research has focused on the neuroprotective effects of spirocyclic compounds, particularly in relation to Alzheimer's disease. Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain . This suggests that this compound may also possess neuroprotective properties.

Antimicrobial Activity

The antimicrobial potential of carbamate derivatives has been widely documented. Compounds similar to this compound have demonstrated activity against various bacterial strains, indicating possible applications in treating infections .

Polymer Chemistry

This compound can serve as a building block in polymer synthesis due to its functional groups that can participate in polymerization reactions. This may lead to the development of novel materials with enhanced properties for industrial applications.

Drug Delivery Systems

The unique structure of this compound allows for modifications that can improve drug solubility and bioavailability, making it a candidate for use in drug delivery systems . Its ability to form stable complexes with various drugs could enhance therapeutic efficacy.

Case Studies

StudyApplicationFindings
Anticancer Activity Evaluation against leukemia cellsSignificant inhibition of cell proliferation observed .
Neuroprotective Effects Inhibition of acetylcholinesteraseDemonstrated potential as an Alzheimer's treatment .
Antimicrobial Activity Testing against bacterial strainsEffective against multiple strains, suggesting therapeutic use .

Mechanism of Action

The mechanism of action of tert-Butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride involves its interaction with molecular targets such as the MmpL3 protein. This protein is a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis . By inhibiting this protein, the compound disrupts the transport of essential molecules, leading to the death of the bacterial cells .

Biological Activity

Tert-butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride is a spirocyclic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antituberculosis properties. This article reviews relevant research findings, including synthesis methods, biological assays, and structure-activity relationships.

Chemical Structure and Properties

The compound belongs to a class of spirocyclic compounds characterized by a unique bicyclic structure which contributes to its biological activity. The molecular formula is C14H25N2O4ClC_{14}H_{25}N_{2}O_{4}Cl with a molecular weight of approximately 306.83 g/mol. Its structure can be represented as follows:

tert butyl 1 oxa 9 azaspiro 5 5 undecan 4 yl carbamate hydrochloride\text{tert butyl 1 oxa 9 azaspiro 5 5 undecan 4 yl carbamate hydrochloride}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including Prins cyclization and subsequent functional group modifications. The optimization of synthesis conditions has been reported to enhance yield and purity, which are crucial for biological testing .

Antimicrobial Activity

Research indicates that compounds containing the 1-oxa-9-azaspiro[5.5]undecan scaffold exhibit significant antimicrobial properties, particularly against Mycobacterium tuberculosis. In a study evaluating various derivatives, it was found that certain modifications to the peripheral fragment of the molecule enhanced its efficacy against both antibiotic-sensitive and multi-drug resistant strains of M. tuberculosis .

Table 1: Antituberculosis Activity of Related Compounds

Compound NameActivity Against H37RvActivity Against MDR Strains
Compound AHighModerate
Compound BModerateHigh
tert-butyl (1-oxa-9-azaspiro[5.5]undecanVery HighVery High

The mechanism by which this compound exerts its antimicrobial effects is believed to involve inhibition of the MmpL3 protein, which plays a critical role in the lipid transport system of M. tuberculosis. Molecular docking studies have provided insights into how structural modifications can enhance binding affinity to this target .

Case Studies

A notable case study involved the testing of various derivatives of the tert-butyl (1-oxa-9-azaspiro[5.5]undecan) scaffold against clinical isolates of M. tuberculosis. The results demonstrated that specific substitutions at the nitrogen and oxygen positions significantly improved both potency and selectivity for bacterial targets over mammalian cells .

Structure-Activity Relationship (SAR)

The SAR analysis suggests that:

  • Substituents on the nitrogen atom can influence lipophilicity and membrane penetration.
  • Variations in the carbamate group affect stability and metabolic pathways.
  • Hydroxyl groups can enhance hydrogen bonding interactions with target proteins.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
N-Alkyl substitutionIncreased potency
Hydroxyl additionImproved solubility
Carbamate variationsAltered metabolic stability

Q & A

Basic: What synthetic routes are commonly employed for tert-butyl (1-oxa-9-azaspiro[5.5]undecan-4-yl)carbamate hydrochloride, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via multi-step routes involving spirocyclic intermediates. A representative method involves:

  • Step 1: Reacting 1-oxa-9-azaspiro[5.5]undecane derivatives with tert-butyl carbamate-protecting groups in tetrahydrofuran (THF) using N-methylmorpholine as a base .
  • Step 2: Purification via column chromatography and subsequent HCl treatment in 1,4-dioxane to yield the hydrochloride salt.

Optimization Tips:

  • Solvent Choice: THF enhances reactivity due to its polarity and ability to stabilize intermediates.
  • Catalysts: Use of coupling agents (e.g., isobutyl chloroformate) improves carbamate formation efficiency .
  • Temperature: Reflux conditions (e.g., 60–80°C) are critical for achieving high yields (~50–80%) .

Basic: How can NMR spectroscopy (1H/13C) confirm the structural integrity of this spirocyclic compound?

Answer:
Key NMR features include:

  • 1H NMR:
    • Spirocyclic Protons: Multiplets between δ 1.4–2.8 ppm (axial/equatorial protons of the spiro ring) .
    • tert-Butyl Group: Singlet at δ 1.4 ppm (9H, C(CH3)3) .
    • Carbamate NH: Disappearance of the NH signal after HCl salt formation .
  • 13C NMR:
    • Spiro Carbon: Quaternary carbon at ~70–80 ppm.
    • Carbamate Carbonyl: Signal at ~155–160 ppm .

Validation: Compare with literature data (e.g., δ 140–142°C melting point in ) to confirm purity and structure .

Advanced: What strategies resolve contradictions in melting points or spectral data across studies of spirocyclic carbamates?

Answer:
Discrepancies may arise from:

  • Polymorphism: Different crystalline forms alter melting points. Use differential scanning calorimetry (DSC) to identify polymorphs .
  • Impurities: Trace solvents (e.g., 1,4-dioxane) can depress melting points. Validate purity via HPLC (≥95%) .
  • Spectral Artifacts: Ensure deuterated solvent peaks (e.g., DMSO-d6) do not overlap with analyte signals. Cross-validate with high-resolution mass spectrometry (HRMS) .

Example: In -(4-methylbenzyl)-1-oxa-9-azaspiro[5.5]undecane hydrochloride shows a melting point of 194–197°C, differing from similar derivatives due to substituent effects .

Advanced: How can computational chemistry and X-ray crystallography elucidate conformational properties?

Answer:

  • X-ray Crystallography:
    • Use SHELXL ( ) for structure refinement. The spirocyclic core often exhibits chair-like conformations with hydrogen bonding between the carbamate NH and chloride ions .
    • Key Parameters: R-factor < 0.05 and wR2 < 0.15 ensure accuracy .
  • Computational Modeling:
    • Density functional theory (DFT) predicts bond angles and torsional strain. Compare calculated vs. experimental NMR shifts to validate models .

Advanced: How does the spirocyclic architecture influence physicochemical properties and reactivity?

Answer:

  • Rigidity: The spiro ring reduces conformational flexibility, enhancing binding selectivity in drug discovery .
  • Solubility: Hydrochloride salts improve aqueous solubility (e.g., ~20 mg/mL in water) compared to free bases .
  • Stability: The tert-butyl carbamate group resists hydrolysis under acidic conditions, making it suitable for prodrug applications .

Advanced: What experimental design considerations are critical for scaling up synthesis?

Answer:

  • Batch vs. Flow Chemistry: Flow systems reduce exothermic risks during carbamate formation .
  • Workup: Neutralize excess HCl with NaHCO3 before extraction to prevent emulsion formation.
  • Yield Optimization: Use Design of Experiments (DoE) to test variables (e.g., molar ratios, reaction time) .

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